2-(1-Methoxycyclobutyl)acetic acid

Übersicht

Beschreibung

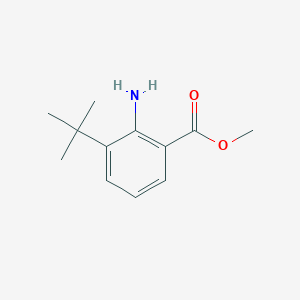

“2-(1-Methoxycyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1445951-81-4 . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 . This compound is typically in liquid form .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 144.17 and its molecular formula is C7H12O3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research by Noolvi et al. (2016) on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlights the antimicrobial potential of compounds related to 2-(1-Methoxycyclobutyl)acetic acid. These compounds, after synthesis, demonstrated significant activity against several strains of microbes, indicating the utility of such derivatives in developing new antimicrobial agents Noolvi et al., 2016.

Photochemical Reactions and Synthesis

The work of Sakuragi et al. (1977) on the photochemistry of 1,2-diphenylcyclobutene in protic solvents showcases the addition of alcohols, acetic acid, and water, forming methyl ethers and corresponding esters. This study provides insights into the reactivity of cyclobutene derivatives under photochemical conditions, relevant to the chemical behavior of this compound in similar contexts Sakuragi et al., 1977.

Synthesis of Organic Compounds

Choudhury and Row (2002) reported on (3-Methoxyphenyl)acetic acid, emphasizing its role as a starting material for the synthesis of a wide range of 1,2,3,4-tetrahydroisoquinoline compounds. This study underlines the importance of methoxyphenyl acetic acid derivatives in synthesizing complex organic molecules, suggesting potential routes for the synthesis involving this compound Choudhury & Row, 2002.

Organic Chemistry and Catalysis

Further research in the field of organic synthesis and catalysis, such as the study by Thomas and Süss-Fink (2003) on ligand effects in rhodium-catalyzed carbonylation of methanol, though not directly related to this compound, illustrates the broader chemical principles that could influence the reactivity and applications of similar acetic acid derivatives in catalytic processes Thomas & Süss-Fink, 2003.

Safety and Hazards

This compound is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Mode of Action

Acetic acid is known to act as an antimicrobial agent, treating infections caused by bacteria or fungus

Biochemical Pathways

The biochemical pathways affected by 2-(1-Methoxycyclobutyl)acetic acid are not yet known. As a derivative of acetic acid, it might be involved in similar metabolic pathways. For instance, acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s also used locally, occasionally internally, as a counterirritant and also as a reagent

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution within the body . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to acetic acid, it’s possible that it may share some of acetic acid’s effects, such as acting as an antimicrobial agent . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. It’s also important to note that safety precautions should be taken when handling this compound, including avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

IUPAC Name |

2-(1-methoxycyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTNKQXAIZLXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531323.png)

![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)

![7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1531328.png)

![2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1531329.png)

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)